molecular formula C8H6ClNO4 B2775090 4-Chloro-3-nitrophenylacetic acid CAS No. 37777-68-7

4-Chloro-3-nitrophenylacetic acid

Cat. No.: B2775090
CAS No.: 37777-68-7
M. Wt: 215.59
InChI Key: WUXCECMNMNJYSC-UHFFFAOYSA-N
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Scientific Research Applications

4-Chloro-3-nitrophenylacetic acid is used in various scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules. It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: It is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Safety and Hazards

4-Chloro-3-nitrophenylacetic acid is classified as a compound that causes skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If skin or eye irritation occurs, seek medical advice or attention .

Preparation Methods

The synthesis of 4-Chloro-3-nitrophenylacetic acid typically involves the nitration of 4-chlorophenylacetic acid. The process begins with the chlorination of phenylacetic acid to produce 4-chlorophenylacetic acid. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and concentrated nitric acid . The reaction conditions must be carefully controlled to ensure the selective nitration at the 3-position of the phenyl ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

4-Chloro-3-nitrophenylacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium methoxide, and sulfuric acid. Major products formed from these reactions include 4-amino-3-nitrophenylacetic acid, 4-methoxy-3-nitrophenylacetic acid, and various esters .

Comparison with Similar Compounds

4-Chloro-3-nitrophenylacetic acid can be compared with similar compounds such as:

    4-Chlorophenylacetic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    3-Nitrophenylacetic acid: Lacks the chlorine atom, affecting its reactivity and applications.

    4-Amino-3-nitrophenylacetic acid:

The uniqueness of this compound lies in its combination of a chlorine atom and a nitro group on the phenyl ring, which provides distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

2-(4-chloro-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO4/c9-6-2-1-5(4-8(11)12)3-7(6)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXCECMNMNJYSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958824
Record name (4-Chloro-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37777-68-7
Record name (4-Chloro-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-nitrophenylacetic Acid
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